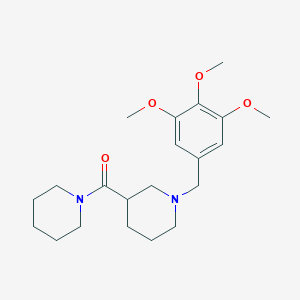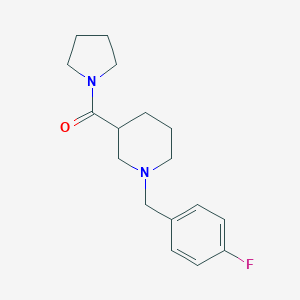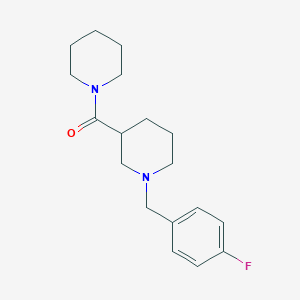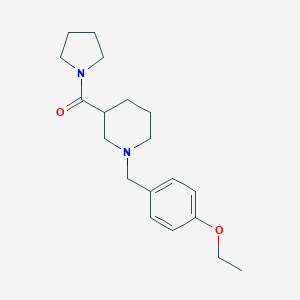![molecular formula C18H27N3O2 B247381 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential application in scientific research. This molecule belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. In
作用机制
The mechanism of action of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine involves its binding to the 5-HT1A receptor, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine has been found to exhibit partial agonist activity at the 5-HT1A receptor, which means that it can both activate and inhibit the receptor depending on the context.
Biochemical and Physiological Effects:
1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. These effects are thought to be mediated by its binding to the 5-HT1A receptor, as well as other targets in the brain. In addition, 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine for lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. In addition, its partial agonist activity allows for the modulation of neurotransmitter release in a context-dependent manner. However, one of the limitations of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine is its relatively low solubility in water, which may require the use of organic solvents for certain experiments.
未来方向
There are several future directions for the study of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine and its potential applications in scientific research. One area of interest is its role in the treatment of anxiety and depression, as well as other psychiatric disorders. In addition, the anti-inflammatory and antioxidant properties of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to fully elucidate the mechanism of action of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine and its potential therapeutic uses.
合成方法
The synthesis of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-methylpiperazine in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine has been studied for its potential application in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its role as a ligand for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine has been found to exhibit high affinity for the 5-HT1A receptor, which is a target for the treatment of anxiety and depression.
属性
产品名称 |
1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-13-20(14-12-19)15-7-9-21(10-8-15)18(22)16-5-3-4-6-17(16)23-2/h3-6,15H,7-14H2,1-2H3 |
InChI 键 |
XUTJLHACHNZWNW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)


![1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247315.png)

